

Application Note: Enzymatic Processing of 2-Formylamino-2-Phenyl-Propionic Acid

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Compound of Interest

Compound Name:	2-formylamino-2-phenyl-propionic acid
CAS No.:	3381-60-0
Cat. No.:	B8785089

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Compound Overview & Significance

- Compound Name: **2-Formylamino-2-phenyl-propionic acid**[1]
- CAS Number: 3381-60-0 (often associated with the (+)-enantiomer or racemate depending on the source)
- Synonyms: N-Formyl- α -methyl-phenylglycine; N-Formyl-2-amino-2-phenylpropionic acid; N-Formyl-C α -methyl-phenylalanine.[1]
- Structure: A quaternary amino acid derivative where the alpha-carbon is substituted with a methyl group, a phenyl group, a carboxylic acid, and an N-formyl amino group.[1]
- Significance:
 - Quaternary Center: The sterically hindered

-disubstituted carbon makes chemical synthesis of the enantiopure free amino acid difficult.[1]

- Peptidomimetics: The resulting amino acid, 2-amino-2-phenylpropionic acid, is a non-proteinogenic building block that imposes strong conformational constraints (helical or turn structures) when incorporated into peptides.[1]
- Drug Development: Used in the design of proteolytically stable peptide drugs and enzyme inhibitors.

Primary Application: Enzymatic Kinetic Resolution

The most critical application of **2-formylamino-2-phenyl-propionic acid** is as a substrate for enzymatic kinetic resolution.[1] Because the quaternary center is difficult to form asymmetrically via standard chemical catalysis, researchers often synthesize the racemic N-formyl derivative and use an acylase to selectively hydrolyze one enantiomer.[1]

Mechanism of Action

The enzyme Aminoacylase I (or specialized bacterial amidases) selectively hydrolyzes the amide bond of the L-enantiomer (or S-enantiomer) of the N-formyl substrate, releasing the free amino acid and formic acid. The D-enantiomer remains N-formylated.[1]

Protocol 1: Kinetic Resolution of Racemic 2-Formylamino-2-phenyl-propionic Acid

Objective: To separate racemic **2-formylamino-2-phenyl-propionic acid** into (S)-2-amino-2-phenylpropionic acid (free) and (R)-2-formylamino-2-phenyl-propionic acid.

Materials

- Substrate: Racemic **2-formylamino-2-phenyl-propionic acid** (10–50 mM).[1]
- Enzyme:[1][2][3][4][5][6][7][8]
 - Standard: Aminoacylase I (EC 3.5.1.[1]14) from *Aspergillus melleus* or *Sus scrofa* (Hog Kidney).[1] Note: Activity may be low due to steric hindrance.[1]

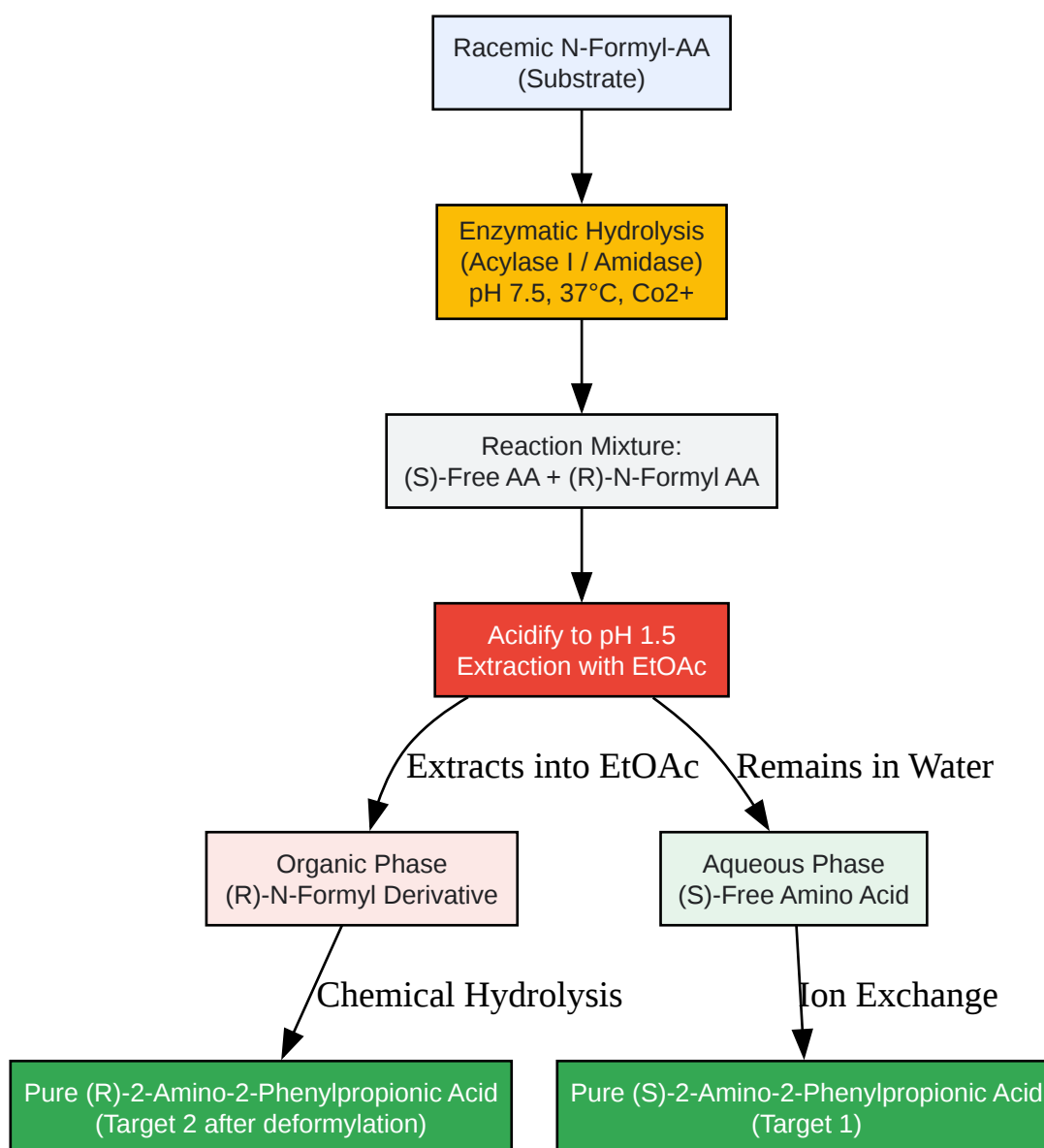
- High-Performance: N-acylamino acid amidohydrolase from *Mycoplana ramosa* or *Alcaligenes faecalis* (specifically evolved for -disubstituted substrates).[1]
- Buffer: 0.1 M Tris-HCl or Phosphate Buffer, pH 7.5 – 8.0.
- Cofactor:
or
(0.1 – 0.5 mM).[1]
- Additives: 5–10% DMSO (if substrate solubility is poor).[1]

Experimental Workflow

- Preparation: Dissolve the racemic substrate in the buffer. Adjust pH to 7.5 with NaOH. Add cofactor (is often preferred for bacterial acylases).[1]
- Initiation: Add the enzyme (enzyme loading ratio 1:10 to 1:100 w/w depending on specific activity).[1] Incubate at 30°C – 37°C with gentle shaking.
- Monitoring: Monitor the reaction via HPLC (C18 column, Phosphate/Acetonitrile gradient). Look for the appearance of the free amino acid peak (earlier elution) and decrease of the N-formyl peak.
- Termination: Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Adjust pH to 5.0 to deactivate enzyme or heat to 60°C for 10 min.
- Separation (Workup):
 - Acidification: Acidify the mixture to pH 1–2 with HCl.
 - Extraction: Extract with Ethyl Acetate.[1]
 - Organic Phase: Contains the unreacted (R)-N-formyl-2-amino-2-phenylpropionic acid.[1]

- Aqueous Phase: Contains the resolved (S)-2-amino-2-phenylpropionic acid (protonated form).[1]
- Purification:
 - Aqueous: Neutralize and use ion-exchange chromatography (Dowex 50) to isolate the pure L-amino acid.
 - Organic: Evaporate solvent to recover the D-N-formyl derivative. This can be chemically deformed (see Section 4) to yield the D-amino acid.

Data Visualization: Resolution Workflow



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Caption: Workflow for the enzymatic resolution of **2-formylamino-2-phenyl-propionic acid** into enantiopure L- and D- amino acids.

Secondary Application: Enzymatic Peptide Synthesis

2-Formylamino-2-phenyl-propionic acid can serve as an acyl donor in the enzymatic synthesis of sterically hindered peptides.[1] The N-formyl group acts as a minimal protecting group that mimics the natural N-terminal structure of bacterial proteins (N-formyl-methionine), making it compatible with certain metalloproteases.[1]

Protocol 2: Thermolysin-Catalyzed Coupling

Objective: To couple **2-formylamino-2-phenyl-propionic acid** (Acyl Donor) with an amino acid amide (Nucleophile) to form a dipeptide.[1]

Materials

- Acyl Donor: **2-Formylamino-2-phenyl-propionic acid** (L-isomer preferred).[1]
- Nucleophile: L-Phenylalanine amide (H-Phe-NH₂) or similar hydrophobic amine.[1]
- Enzyme: Thermolysin (EC 3.4.24.27).[1]
- Solvent System: High-concentration organic cosolvent (e.g., 50% Ethyl Acetate or Toluene in buffer) to suppress hydrolysis and favor synthesis.[1]

Procedure

- Mix: Combine Donor (50 mM) and Nucleophile (100 mM) in 0.1 M Tris-Maleate buffer (pH 7.0) containing 10 mM and 50% Ethyl Acetate.[1]
- Enzyme Addition: Add Thermolysin (suspended or immobilized).

- Reaction: Incubate at 40°C. The enzyme catalyzes the formation of the peptide bond between the carboxyl of the propionic acid derivative and the amine of the nucleophile.
- Precipitation: The product, N-Formyl-2-amino-2-phenylpropionyl-L-phenylalanine amide, is often less soluble and may precipitate, driving the equilibrium forward.[1]
- Isolation: Filter the precipitate or extract with organic solvent.[1]

Technical Notes & Troubleshooting

Deformylation (Removing the Protecting Group)

If the goal is to obtain the free amino acid from the N-formyl derivative (e.g., the unreacted D-isomer from Protocol 1), enzymatic deformylation is rare.[1] Chemical methods are standard:

- Method: Dissolve in Methanolic HCl (1.0 M).
- Condition: Incubate at 50°C for 2–4 hours.
- Result: Quantitative removal of the formyl group to yield the methyl ester or free acid (depending on water content).

Steric Hindrance Challenges

The quaternary center at position 2 creates significant steric bulk.

- Observation: Standard Acylase I may show <5% conversion in 24 hours.
- Solution:
 - Use *Mycoplana ramosa* acylase (specifically evolved for this structure).[1]
 - Increase temperature to 45°C (if enzyme stability permits).
 - Use the ester derivative (Methyl 2-formylamino-2-phenylpropionate) and a Lipase (e.g., *Candida antarctica* Lipase B) for resolution, as lipases are often more tolerant of steric bulk than acylases.[1]

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